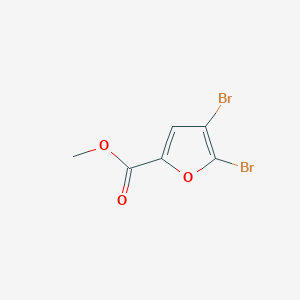







|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:8]([OH:10])=[O:9])[O:5][C:6]=1[Br:7].S(=O)(=O)(O)O.[CH3:16]O>>[Br:1][C:2]1[CH:3]=[C:4]([C:8]([O:10][CH3:16])=[O:9])[O:5][C:6]=1[Br:7]
|


|
Name
|
|
|
Quantity
|
69.91 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(OC1Br)C(=O)O
|
|
Name
|
|
|
Quantity
|
42.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
700 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
at room temperature
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was refluxed for 7 hours
|
|
Duration
|
7 h
|
|
Type
|
CONCENTRATION
|
|
Details
|
The resulting solution was concentrated
|
|
Type
|
ADDITION
|
|
Details
|
diluted with 0.5 L of MTBE
|
|
Type
|
TEMPERATURE
|
|
Details
|
To this ice-cooled solution 0.5 L of 30% trisodium citrate and 0.25 L of 2N NaOH
|
|
Type
|
ADDITION
|
|
Details
|
were slowly added, under vigorous stirring
|
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer (pH=6) was separated
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted again with 300 mL of MTBE
|
|
Type
|
CUSTOM
|
|
Details
|
Some insoluble solid (residual starting material) was removed from the organic extracts by filtration
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The clear extracts were dried over Na2SO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
then concentrated to dryness
|
|
Type
|
CUSTOM
|
|
Details
|
to afford a light brown solid that
|
|
Type
|
CUSTOM
|
|
Details
|
was purified by crystallization with 30 mL of hot MTBE and 60 mL of n-heptane
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to 0/+4° C.
|
|
Type
|
FILTRATION
|
|
Details
|
then filtered
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(OC1Br)C(=O)OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 57.13 g | |
| YIELD: PERCENTYIELD | 94.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |